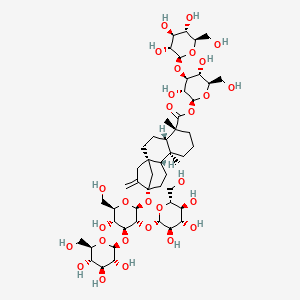
Rebaudioside I
Descripción general
Descripción
El Rebaudiósido I es un glucósido de esteviol, un edulcorante natural derivado de las hojas de la planta Stevia rebaudiana. Es conocido por su alta intensidad de dulzura y forma parte de una familia de compuestos que incluye otros glucósidos de esteviol como la esteviosida y el rebaudiósido A. El rebaudiósido I es particularmente valorado por sus propiedades edulcorantes sin el contenido calórico de los azúcares tradicionales, lo que lo convierte en una opción popular en la industria alimentaria y de bebidas .
Mecanismo De Acción
El rebaudiósido I ejerce su efecto edulcorante al interactuar con los receptores del gusto en la lengua. Específicamente, se une a las subunidades del receptor del gusto T1R2 y T1R3, que son parte de la familia de receptores acoplados a proteínas G. Esta unión desencadena una vía de transducción de señales que finalmente da como resultado la percepción de dulzura . Además, el rebaudiósido I se metaboliza en el hígado, donde sufre un metabolismo de fase I y fase II, lo que lleva a la formación de esteviol y su posterior excreción .
Análisis Bioquímico
Biochemical Properties
Rebaudioside I plays a crucial role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glucosyltransferase enzymes, which facilitate the bioconversion of rebaudioside A to this compound by adding a sugar unit with a 1→3 linkage . This interaction is essential for the structural characterization and functionality of this compound. Additionally, this compound’s interaction with taste receptors, particularly bitter taste receptors, influences its sensory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This stimulation occurs in a concentration-dependent manner and involves the activation of specific bitter taste receptors. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific taste receptors, including bitter taste receptors such as Tas2r108, Tas2r123, and Tas2r134 in mice . These interactions trigger signal transduction pathways that lead to the release of GLP-1. Additionally, this compound undergoes bioconversion through the action of glucosyltransferase enzymes, which add a sugar unit to its structure . This modification enhances its sweetening properties and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, which can affect its sweetening properties and overall efficacy. Long-term studies in vitro and in vivo have indicated that this compound maintains its functionality and does not exhibit significant degradation under controlled conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to stimulate GLP-1 release and improve glucose homeostasis . At higher dosages, there may be threshold effects, and excessive consumption could potentially lead to adverse effects. Toxicity studies have indicated that this compound is generally safe, but high doses should be approached with caution to avoid any potential toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its bioconversion and sweetening properties. It interacts with glucosyltransferase enzymes, which facilitate the addition of sugar units to its structure . This interaction is crucial for the synthesis and functionality of this compound. Additionally, this compound’s involvement in metabolic pathways influences metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that this compound reaches its target sites and exerts its effects. The distribution of this compound within tissues can also influence its localization and accumulation, affecting its overall efficacy and functionality.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can be localized in various cellular compartments, including the cytosol and specific organelles . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific sites within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall impact on cellular processes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El rebaudiósido I se puede sintetizar mediante la bioconversión del rebaudiósido A utilizando una enzima glucosiltransferasa. Esta reacción enzimática agrega una unidad de azúcar con un enlace 1→3 al rebaudiósido A, lo que da como resultado la formación de rebaudiósido I . Las condiciones de reacción generalmente implican el uso de enzimas específicas y entornos controlados para garantizar la conversión exitosa.
Métodos de producción industrial: La producción industrial de rebaudiósido I a menudo implica la extracción y purificación de glucósidos de esteviol de las hojas de Stevia rebaudiana. El proceso incluye pasos como extracción, filtración y cristalización para aislar rebaudiósido I de alta pureza. Las técnicas cromatográficas avanzadas, como la cromatografía líquida de interacción hidrófila, se emplean para lograr una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: El rebaudiósido I experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es la hidrogenación catalítica del rebaudiósido I, que implica la reducción del compuesto utilizando paladio sobre carbono (Pd/C) como catalizador .
Reactivos y condiciones comunes:
Oxidación: Generalmente implica el uso de agentes oxidantes como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.
Reducción: Hidrogenación catalítica utilizando Pd/C u otros catalizadores de hidrogenación.
Sustitución: Implica el uso de nucleófilos o electrófilos para reemplazar grupos funcionales específicos dentro de la molécula.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la hidrogenación catalítica del rebaudiósido I puede dar como resultado la formación de derivados reducidos con perfiles de dulzura alterados .
Aplicaciones Científicas De Investigación
El rebaudiósido I tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar reacciones de glicosilación y la síntesis de glucósidos.
Biología: Se investiga por sus posibles efectos en las vías metabólicas y su papel como edulcorante no calórico.
Medicina: Se explora por sus posibles beneficios en el manejo de la diabetes y la obesidad debido a su naturaleza no calórica.
Industria: Ampliamente utilizado en la industria alimentaria y de bebidas como un edulcorante natural, proporcionando una alternativa a los edulcorantes artificiales y los azúcares tradicionales
Comparación Con Compuestos Similares
El rebaudiósido I forma parte de una familia de glucósidos de esteviol, que incluye:
- Esteviosida
- Rebaudiósido A
- Rebaudiósido B
- Rebaudiósido C
- Rebaudiósido D
- Rebaudiósido E
- Rebaudiósido F
- Dulcósido A
- Rubusósido
En comparación con estos compuestos, el rebaudiósido I es único debido a su patrón específico de glicosilación, que contribuye a su perfil de dulzura y estabilidad distintos. Por ejemplo, el rebaudiósido A es conocido por su alta intensidad de dulzura, pero puede tener un sabor amargo, mientras que el rebaudiósido I ofrece una dulzura más equilibrada con menos amargor .
Propiedades
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVKOVOOJNJHBR-PBQKZBBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347268 | |
| Record name | Rebaudioside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-34-1 | |
| Record name | Rebaudioside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBAUDIOSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)






![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)
![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)
![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)
